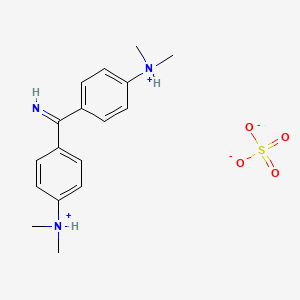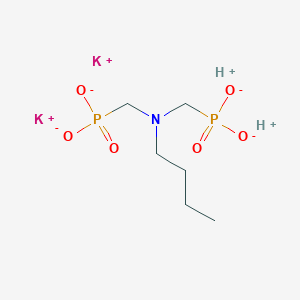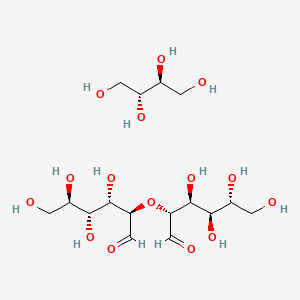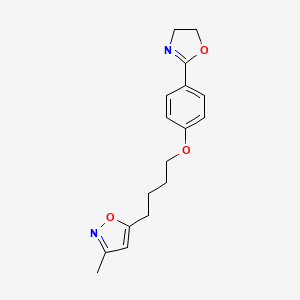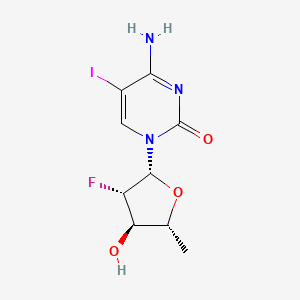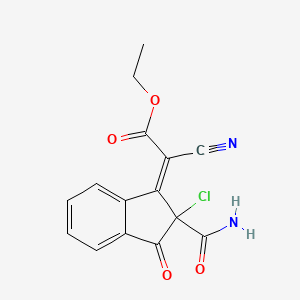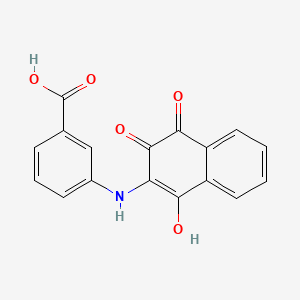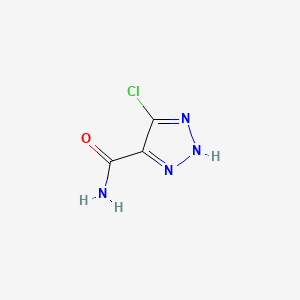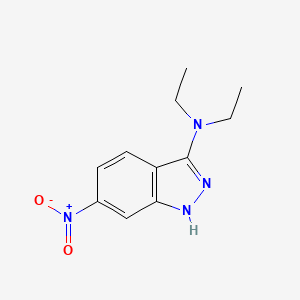
1H-Indazol-3-amine, N,N-diethyl-6-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indazol-3-amine, N,N-diethyl-6-nitro- is a compound belonging to the indazole family, which is a class of nitrogen-containing heterocyclic compounds. Indazoles are known for their diverse biological activities and are used in various medicinal applications, including anticancer, anti-inflammatory, and antibacterial agents .
Méthodes De Préparation
The synthesis of 1H-Indazol-3-amine, N,N-diethyl-6-nitro- typically involves several steps, including the formation of the indazole core and subsequent functionalization. Common synthetic routes include:
Transition Metal-Catalyzed Reactions: These reactions often involve the use of copper or silver catalysts to facilitate the formation of the indazole core.
Reductive Cyclization Reactions: This method involves the reduction of nitro groups to amines, followed by cyclization to form the indazole ring.
Industrial Production Methods: Industrial synthesis may involve large-scale reactions using optimized conditions to maximize yield and minimize byproducts.
Analyse Des Réactions Chimiques
1H-Indazol-3-amine, N,N-diethyl-6-nitro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of amines to nitro groups or other oxidized forms.
Substitution: Substitution reactions involve the replacement of functional groups with other groups.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1H-Indazol-3-amine, N,N-diethyl-6-nitro- has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1H-Indazol-3-amine, N,N-diethyl-6-nitro- involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as phosphoinositide 3-kinase, which plays a role in cell growth and survival . Additionally, it may interfere with the p53/MDM2 pathway, leading to apoptosis (programmed cell death) in cancer cells .
Comparaison Avec Des Composés Similaires
1H-Indazol-3-amine, N,N-diethyl-6-nitro- can be compared with other indazole derivatives, such as:
Niraparib: An anticancer drug used for the treatment of ovarian cancer.
Pazopanib: A tyrosine kinase inhibitor used for the treatment of renal cell carcinoma.
6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine: A selective inhibitor of RIP2 kinase for the treatment of chronic inflammatory diseases.
These compounds share similar core structures but differ in their functional groups and specific biological activities, highlighting the versatility and uniqueness of 1H-Indazol-3-amine, N,N-diethyl-6-nitro-.
Propriétés
Numéro CAS |
80838-25-1 |
|---|---|
Formule moléculaire |
C11H14N4O2 |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
N,N-diethyl-6-nitro-1H-indazol-3-amine |
InChI |
InChI=1S/C11H14N4O2/c1-3-14(4-2)11-9-6-5-8(15(16)17)7-10(9)12-13-11/h5-7H,3-4H2,1-2H3,(H,12,13) |
Clé InChI |
CZDJORZAGTWKLE-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=NNC2=C1C=CC(=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


